(4S)-2-Methyl-2,4-pentanediol

Description

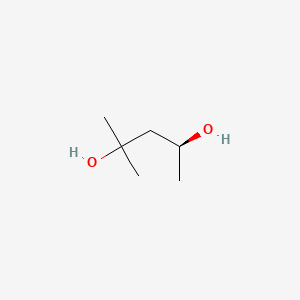

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308225 | |

| Record name | (4S)-2-Methyl-2,4-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99210-91-0, 12220-29-0 | |

| Record name | (4S)-2-Methyl-2,4-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99210-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-2-Methyl-2,4-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Red 299 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of (4S)-2-Methyl-2,4-pentanediol?

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of reagents is paramount. This guide provides a comprehensive overview of (4S)-2-Methyl-2,4-pentanediol, a chiral diol with significant applications in various scientific fields.

Chemical Identity and Structure

This compound, a specific stereoisomer of 2-methyl-2,4-pentanediol (also known as hexylene glycol), is a chiral compound due to the presence of a stereocenter at the C4 position.[1] Its structure consists of a five-carbon chain with hydroxyl groups at positions 2 and 4, and a methyl group at position 2.

| Identifier | Value |

| IUPAC Name | (4S)-2-methylpentane-2,4-diol |

| CAS Number | 99210-91-0 |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.176 g/mol [1] |

| InChI Key | SVTBMSDMJJWYQN-YFKPBYRVSA-N |

| Canonical SMILES | CC(C)(CC(C)O)O |

Physical Properties

This compound is a colorless, viscous liquid with a mild, sweetish odor.[1] Its physical characteristics are summarized in the table below. The data presented primarily pertains to the racemic mixture (2-Methyl-2,4-pentanediol), as specific data for the (4S)-enantiomer is less commonly reported and often assumed to be very similar.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Melting Point | -40 °C | [1] |

| Boiling Point | 197 °C | [1] |

| Density | 0.92 g/mL | [1] |

| Solubility in Water | Miscible | [1][2] |

| Vapor Pressure | 0.05 mmHg (at 20 °C) | [1] |

| Refractive Index | ~1.427 | |

| Flash Point | 98.3 °C | [1] |

Chemical Properties and Reactivity

As a diol, this compound exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo esterification, oxidation, and can act as nucleophiles. It is a stable compound under normal conditions but can react with strong oxidizing agents and strong acids.[3]

One of the key chemical features of this molecule is its chirality, which makes it a valuable component in asymmetric synthesis. It is known to form borate (B1201080) esters and is used in the preparation of functionalized boronic esters.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of 2-methyl-2,4-pentanediol involves the hydrogenation of diacetone alcohol.[1][4] Achieving the specific (4S) enantiomer typically requires chiral synthesis strategies, such as asymmetric hydrogenation using a chiral catalyst.

A general laboratory-scale approach for the hydrogenation of diacetone alcohol is outlined below. To achieve the (4S) enantiomer, a suitable chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand) would be employed.

Reaction Scheme:

References

(4S)-2-Methyl-2,4-pentanediol: A Technical Guide to its Mechanism of Action in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-2-Methyl-2,4-pentanediol (MPD) is a widely utilized and highly effective precipitating agent in the crystallization of biological macromolecules. Its amphiphilic nature allows for a multifaceted mechanism of action that promotes the formation of well-ordered protein crystals. This technical guide provides an in-depth exploration of the core mechanisms by which MPD facilitates protein crystallization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Understanding these mechanisms is crucial for the rational design of crystallization experiments and the successful structure determination of challenging protein targets in academic research and drug development.

Core Mechanism of Action

This compound's efficacy as a precipitant in protein crystallization stems from a combination of physicochemical properties that collectively drive a protein solution towards a supersaturated state, a prerequisite for crystal nucleation and growth.[1] The mechanism is not governed by a single factor but rather a synergistic interplay of several effects on the protein and its surrounding solvent environment.

1.1. Reduction of Solvent Accessible Surface Area and Preferential Hydration

MPD is an amphiphilic molecule, possessing both hydrophobic (methyl groups and carbon backbone) and hydrophilic (hydroxyl groups) regions. This dual character allows it to interact favorably with hydrophobic patches on the protein surface.[1] This interaction is a key aspect of its mechanism:

-

Binding to Hydrophobic Sites: MPD molecules preferentially bind to hydrophobic surface areas of the protein, with a noted preference for residues like leucine.[1]

-

Displacement of Water Molecules: This binding displaces ordered water molecules from the protein's hydration shell, particularly in grooves and cavities on the protein surface.[1]

-

Reduction of Solvent-Accessible Area: The coating of hydrophobic patches by MPD leads to a significant reduction in the solvent-accessible surface area of the protein.[1] This reduction decreases the protein's solubility.

-

Promotion of Preferential Hydration: By interacting with the hydrophobic regions, MPD effectively shields them from the bulk solvent. This promotes the "preferential hydration" of the more polar regions of the protein surface, leading to a stabilization of the native protein conformation.[1]

1.2. Lowering the Dielectric Constant

The addition of MPD to an aqueous protein solution lowers the dielectric constant of the medium. A lower dielectric constant strengthens electrostatic interactions, such as salt bridges and hydrogen bonds, between protein molecules. This enhancement of intermolecular interactions can facilitate the formation of the ordered lattice structure characteristic of a crystal.

1.3. Chirality-Dependent Interactions

MPD is a chiral molecule, existing as (4R) and (4S) enantiomers. Research has shown that the chirality of MPD can significantly influence the quality of protein crystals. In the case of lysozyme (B549824) crystallization, the (4R)-MPD enantiomer was found to produce more ordered crystals with higher diffraction resolution compared to (4S)-MPD or a racemic mixture.[2] This suggests that specific stereochemical interactions between the chiral precipitant and the chiral protein molecule can play a crucial role in establishing optimal crystal contacts.[2]

Quantitative Data on MPD in Protein Crystallization

The optimal concentration of MPD and its effect on crystal quality are protein-dependent. However, analysis of successful crystallization experiments from the Protein Data Bank (PDB) provides general guidance on effective concentration ranges.

| Precipitant | Typical Concentration Range (% v/v) | Notes |

| This compound (MPD) | 5 - 40% | A broad range is effective, with specific optima depending on the target protein and other solution conditions.[3] |

Table 1: Typical Concentration Range of MPD in Protein Crystallization. This table summarizes the generally effective concentration range for MPD as a precipitant in protein crystallization experiments, based on analysis of successful crystallizations.[3]

A comparative study on the crystallization of lysozyme using different enantiomers of MPD provides specific quantitative data on the impact of chirality on crystal quality.

| Precipitant | Resolution (Å) | Mosaicity (°) | R-factor | R-free |

| (R)-MPD | 1.10 | 0.08 | 0.153 | 0.182 |

| (S)-MPD | 1.25 | 0.12 | 0.168 | 0.201 |

| (RS)-MPD | 1.15 | 0.10 | 0.159 | 0.189 |

Table 2: Effect of MPD Enantiomers on Lysozyme Crystal Quality. This table presents a summary of the diffraction data quality for lysozyme crystals grown with different enantiomers of MPD, demonstrating the superior performance of the (R)-enantiomer in this specific case.

Experimental Protocols

The following are detailed protocols for performing protein crystallization experiments using MPD as a precipitant with the hanging drop and sitting drop vapor diffusion methods.

3.1. Hanging Drop Vapor Diffusion Protocol with MPD

This method involves suspending a drop of the protein-precipitant mixture over a larger reservoir of the precipitant solution.[4]

Materials:

-

Purified protein solution (typically 5-20 mg/mL in a suitable buffer)[4]

-

This compound (MPD) stock solution (e.g., 50% v/v)

-

24-well VDX plate (pre-greased) or similar crystallization plate[5]

-

Siliconized glass cover slips[5]

-

Micropipettes and tips

-

Sealing grease or tape

Procedure:

-

Prepare the Reservoir: Pipette 500 µL of the desired final concentration of MPD-containing precipitant solution into the reservoir of a well in the 24-well plate.[5]

-

Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.[5]

-

Mix the Drop: Add 1 µL of the reservoir solution to the protein drop.[5] Avoid introducing air bubbles. Gentle mixing by pipetting up and down a few times is optional.

-

Seal the Well: Carefully invert the cover slip and place it over the reservoir, ensuring a complete seal is formed with the grease.[5]

-

Incubate: Store the crystallization plate in a stable temperature environment (e.g., 4°C or 20°C) free from vibrations.[5]

-

Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

3.2. Sitting Drop Vapor Diffusion Protocol with MPD

In this variation, the protein-precipitant drop is placed on a post that sits (B43327) within the reservoir.[6]

Materials:

-

Purified protein solution (typically 5-20 mg/mL in a suitable buffer)[4]

-

This compound (MPD) stock solution (e.g., 50% v/v)

-

Sitting drop crystallization plate (e.g., 96-well plate with posts)[6]

-

Micropipettes and tips

-

Clear sealing tape or film

Procedure:

-

Prepare the Reservoir: Pipette 80-100 µL of the desired final concentration of MPD-containing precipitant solution into the reservoir of a well.

-

Prepare the Drop: Pipette 1 µL of the purified protein solution onto the top of the sitting drop post.[6]

-

Mix the Drop: Add 1 µL of the reservoir solution to the protein drop on the post.[6]

-

Seal the Plate: Carefully seal the plate with clear sealing tape to ensure an airtight environment for each well.

-

Incubate: Place the plate in a stable temperature environment.

-

Monitor: Observe the drops for crystal formation periodically.

Visualizing the Mechanism and Workflow

4.1. Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanisms of MPD action and a typical experimental workflow.

Figure 1: Mechanism of Action of this compound in Protein Crystallization.

Figure 2: Experimental Workflow for Protein Crystallization using MPD.

Conclusion

This compound is a versatile and effective precipitant for protein crystallization, acting through a complex mechanism involving the reduction of the solvent-accessible surface area, promotion of preferential hydration, and modification of the solution's dielectric properties. The chirality of MPD can also be a critical factor in achieving high-quality crystals. By understanding these principles and following systematic experimental protocols, researchers can significantly increase the likelihood of obtaining diffraction-quality crystals, a crucial step in elucidating protein structure and function for advancements in both basic science and therapeutic development.

References

- 1. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. hamptonresearch.com [hamptonresearch.com]

In-Depth Technical Guide to the Chirality and Enantiomeric Forms of 2-Methyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,4-pentanediol (MPD), commonly known as hexylene glycol, is a chiral diol with significant applications across various scientific and industrial sectors. This technical guide provides a comprehensive overview of the chirality of MPD, detailing the properties, synthesis, and separation of its enantiomeric forms: (4R)-(-)-2-Methyl-2,4-pentanediol and (4S)-(+)-2-Methyl-2,4-pentanediol. This document includes a compilation of physical and chemical properties, detailed experimental protocols for racemic synthesis and chiral resolution, and a discussion of its applications, particularly in protein crystallography and its potential relevance in drug development.

Introduction to 2-Methyl-2,4-pentanediol

2-Methyl-2,4-pentanediol is an organic compound with the formula (CH₃)₂C(OH)CH₂CH(OH)CH₃.[1][2] It is a colorless, viscous liquid with a mild, sweetish odor.[2] The presence of a chiral center at the C4 position gives rise to two stereoisomers, or enantiomers.[1][2] The racemic mixture is widely produced industrially and is used as a solvent, surfactant, and emulsifying agent in numerous applications, including cosmetics, coatings, and as a cryoprotectant in protein crystallography.[2]

The two enantiomers of 2-Methyl-2,4-pentanediol are designated as (4R)-(-)-2-Methyl-2,4-pentanediol and (4S)-(+)-2-Methyl-2,4-pentanediol.[1][2] In the Protein Data Bank (PDB), the (S)-enantiomer is often abbreviated as "MPD," while the (R)-enantiomer is referred to as "MRD".[1] While the racemic form is readily available, the separation and characterization of the individual enantiomers are crucial for applications where stereochemistry is a critical factor, such as in the synthesis of chiral drugs and in specialized crystallography studies.

Physicochemical Properties

The physical and chemical properties of racemic 2-Methyl-2,4-pentanediol are well-documented. However, specific data for the individual enantiomers, particularly optical rotation, are essential for their identification and characterization.

| Property | Racemic (±)-2-Methyl-2,4-pentanediol | (4R)-(-)-2-Methyl-2,4-pentanediol | (4S)-(+)-2-Methyl-2,4-pentanediol |

| CAS Number | 107-41-5[2] | 99210-90-9[2] | 99210-91-0[2] |

| Molecular Formula | C₆H₁₄O₂[2] | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molar Mass | 118.176 g/mol [2] | 118.176 g/mol | 118.176 g/mol |

| Appearance | Colorless liquid[2] | Colorless liquid | Colorless liquid |

| Boiling Point | 197 °C[2] | Not specified | Not specified |

| Melting Point | -40 °C[2] | Not specified | Not specified |

| Density | 0.92 g/mL[2] | Not specified | Not specified |

| Optical Rotation | 0.0 ± 0.2° (neat)[2] | (-) enantiomer[1][2] | (+) enantiomer[1][2] |

| Specific Rotation | Not applicable | Not specified in detail | Not specified in detail |

Synthesis and Chiral Resolution

The industrial production of 2-Methyl-2,4-pentanediol involves the hydrogenation of diacetone alcohol.[1][3] This process yields the racemic mixture. The preparation of enantiomerically enriched or pure forms requires either asymmetric synthesis or the resolution of the racemate.

Racemic Synthesis: Hydrogenation of Diacetone Alcohol

A common industrial method for the synthesis of racemic 2-Methyl-2,4-pentanediol is the catalytic hydrogenation of diacetone alcohol.[3]

Experimental Protocol:

-

Catalyst Preparation: A nickel-based catalyst, such as Raney nickel or a supported nickel catalyst, is typically used.[3]

-

Reaction Setup: The reaction is carried out in a high-pressure reactor. Diacetone alcohol is charged into the reactor along with the catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas. The reaction is typically conducted at elevated temperatures and pressures to ensure efficient conversion.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The resulting crude 2-Methyl-2,4-pentanediol is then purified by distillation.

Chiral Resolution of Racemic 2-Methyl-2,4-pentanediol

The separation of the enantiomers from the racemic mixture can be achieved through various techniques, including enzymatic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture. This results in the formation of a new product from one enantiomer, while the other enantiomer remains unreacted, allowing for their separation.

Conceptual Experimental Protocol (Lipase-Catalyzed Acylation):

-

Reaction Setup: Racemic 2-Methyl-2,4-pentanediol is dissolved in an appropriate organic solvent (e.g., toluene, hexane).

-

Enzyme and Acyl Donor: A lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction: The mixture is incubated under controlled temperature and agitation. The lipase will selectively acylate one of the enantiomers.

-

Monitoring: The reaction progress is monitored by techniques like chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at around 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted alcohol enantiomer and the acylated enantiomer are then separated using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: The separated ester can be hydrolyzed back to the alcohol to yield the other enantiomer in its pure form.

Chiral HPLC is a direct method for the separation of enantiomers using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Conceptual Experimental Protocol:

-

Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used. The composition of the mobile phase is optimized to achieve the best separation.

-

Sample Preparation: A solution of racemic 2-Methyl-2,4-pentanediol is prepared in the mobile phase.

-

Chromatography: The sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a suitable detector (e.g., UV or refractive index detector).

-

Analysis: The retention times and peak areas of the two enantiomers are used to determine their ratio and enantiomeric excess.

Applications in Research and Drug Development

While the racemic mixture of 2-Methyl-2,4-pentanediol has broad industrial applications, the enantiomerically pure forms are of particular interest in specialized scientific fields.

Protein Crystallography

Racemic 2-Methyl-2,4-pentanediol is widely used as a precipitant and cryoprotectant in protein crystallography.[2] Its amphiphilic nature allows it to interact with both polar and non-polar regions of proteins, facilitating crystallization. The use of enantiomerically pure MPD could potentially influence crystal packing and quality in specific cases, although this is not a widely documented practice.

Chiral Building Blocks in Synthesis

Enantiomerically pure diols are valuable chiral building blocks in asymmetric synthesis. The (R)- and (S)-enantiomers of 2-Methyl-2,4-pentanediol can serve as starting materials for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The distinct spatial arrangement of the hydroxyl groups in each enantiomer can direct the stereochemical outcome of subsequent reactions.

Signaling Pathways and Drug Development

Currently, there is limited specific information in the public domain detailing the distinct roles of (R)- and (S)-2-Methyl-2,4-pentanediol in specific biological signaling pathways or their direct use as active pharmaceutical ingredients. However, the general principle of stereospecificity in drug action suggests that if this molecule were to interact with a chiral biological target, the two enantiomers would likely exhibit different pharmacological and toxicological profiles. As the field of stereoselective synthesis and analysis advances, the individual enantiomers of MPD may be investigated for their unique biological activities.

Conclusion

2-Methyl-2,4-pentanediol is a chiral molecule with two enantiomeric forms that possess identical physical properties apart from their interaction with plane-polarized light. The industrial synthesis typically yields the racemic mixture, which has found widespread use. However, for applications requiring stereochemical precision, particularly in the synthesis of chiral pharmaceuticals, the separation and use of the individual (R) and (S) enantiomers are essential. This guide has provided an overview of the synthesis of the racemate and conceptual protocols for chiral resolution via enzymatic methods and HPLC. Further research into the specific biological activities of the individual enantiomers could unveil new applications in drug development and other life sciences.

References

The Role of (4S)-2-Methyl-2,4-pentanediol as a Precipitating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4S)-2-Methyl-2,4-pentanediol (s-MPD), a chiral diol, is a highly effective and widely utilized precipitating agent in the fields of biochemistry and pharmaceutical sciences. Its unique physicochemical properties make it particularly valuable in the crystallization of proteins and other biological macromolecules, a critical step in structure-based drug design and the development of stable drug formulations. This technical guide provides an in-depth exploration of the role of s-MPD as a precipitating agent, detailing its mechanism of action, experimental protocols, and applications in drug development.

Introduction to this compound

2-Methyl-2,4-pentanediol (MPD) is a colorless, viscous liquid that exists as two enantiomers: this compound and (4R)-2-Methyl-2,4-pentanediol. While racemic MPD is commonly used, studies have shown that the chirality of the precipitating agent can significantly influence the outcome of crystallization experiments.[1] In the Protein Data Bank (PDB), the three-letter code "MPD" typically refers to the (S)-enantiomer.

Physicochemical Properties

The distinct amphipathic nature of s-MPD, possessing both hydrophilic hydroxyl groups and a hydrophobic hydrocarbon backbone, is central to its function as a precipitating agent.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-2-methylpentane-2,4-diol | [3] |

| Molecular Formula | C6H14O2 | [3] |

| Molecular Weight | 118.17 g/mol | [3] |

| Appearance | Colorless liquid | |

| Odor | Mild, sweet | |

| Melting Point | -40 °C | [1] |

| Boiling Point | 196 °C | [1] |

| Density | 0.92 g/mL | [4] |

| Solubility in Water | Miscible |

Mechanism of Action in Protein Precipitation

The primary role of s-MPD as a precipitating agent is to reduce the solubility of proteins in an aqueous solution, thereby inducing a supersaturated state that is conducive to crystallization.[5] This is achieved through a combination of mechanisms:

-

Competition for Water: The hydrophilic hydroxyl groups of s-MPD molecules compete with the protein for water molecules, effectively dehydrating the protein surface. This reduction in the hydration shell promotes protein-protein interactions, leading to precipitation and crystallization.[2]

-

Lowering the Dielectric Constant: The presence of s-MPD in an aqueous solution lowers the dielectric constant of the medium. This enhances the electrostatic interactions between protein molecules, facilitating the formation of an ordered crystal lattice.

-

Hydrophobic Interactions: The hydrophobic regions of s-MPD can interact with hydrophobic patches on the protein surface.[6] This interaction can help to stabilize specific protein conformations and promote self-assembly into a crystalline form.

-

Exclusion from the Protein Surface: At high concentrations, s-MPD is preferentially excluded from the protein surface, which is a thermodynamically unfavorable situation. To minimize this unfavorable interaction, protein molecules associate with each other, reducing the total surface area exposed to the solvent and leading to precipitation.

Experimental Protocols

The successful use of s-MPD as a precipitating agent requires careful optimization of experimental conditions. The following sections provide a general workflow and a specific protocol for protein crystallization.

General Workflow for Protein Crystallization Screening

The process of identifying optimal crystallization conditions is often empirical and involves screening a wide range of parameters. The following diagram illustrates a typical workflow.

Caption: A logical workflow for protein crystallization using s-MPD.

Detailed Protocol: Crystallization of Lysozyme (B549824) with (4S)-MPD

This protocol is adapted from a study comparing the effects of different MPD enantiomers on the crystallization of hen egg-white lysozyme.

Materials:

-

Hen egg-white lysozyme (e.g., 50 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 4.7)

-

This compound (s-MPD)

-

Crystallization plates (e.g., 24-well sitting drop vapor diffusion plates)

-

Pipettes and tips

Procedure:

-

Prepare the Reservoir Solution: Prepare a reservoir solution of 60% (v/v) s-MPD in deionized water.

-

Set up the Crystallization Plate: Pipette 500 µL of the reservoir solution into the reservoir of a crystallization well.

-

Prepare the Crystallization Drop: On a coverslip or in the sitting drop well, mix 2 µL of the lysozyme solution with 2 µL of the reservoir solution.

-

Seal and Incubate: Seal the well with the coverslip (for hanging drop) or with sealing tape (for sitting drop). Incubate the plate at a constant temperature (e.g., 20°C).

-

Monitor Crystal Growth: Monitor the drops for crystal growth over several days to weeks.

Data Presentation: Quantitative Effects of (4S)-MPD

The choice of precipitating agent and its specific enantiomer can have a quantifiable impact on the quality of the resulting crystals. The following table summarizes data from a comparative study on lysozyme crystallization.

| Precipitating Agent | Mosaicity (°) | B-factor (Ų) | Resolution (Å) | Reference |

| (4S)-MPD | 0.25 | 12.5 | 1.25 | [1] |

| (4R)-MPD | 0.15 | 10.5 | 1.10 | [1] |

| (RS)-MPD (racemic) | 0.20 | 11.5 | 1.15 | [1] |

Note: Lower mosaicity and B-factors, and higher resolution values indicate better crystal quality.

Role in Drug Development

s-MPD plays a significant role in various stages of the drug development pipeline, primarily through its application in structural biology and formulation development.

Structure-Based Drug Design

The determination of the three-dimensional structure of a target protein is fundamental to structure-based drug design. By facilitating the growth of high-quality protein crystals, s-MPD enables the use of X-ray crystallography to elucidate protein structures at atomic resolution. This structural information is invaluable for:

-

Understanding Drug-Target Interactions: Visualizing how a lead compound binds to its target protein.

-

Lead Optimization: Guiding the chemical modification of lead compounds to improve their potency and selectivity.

-

Fragment-Based Screening: s-MPD can be used in the co-crystallization of proteins with small molecular fragments, a powerful technique for identifying novel starting points for drug discovery.[7]

The workflow for using s-MPD in fragment-based screening is outlined below.

Caption: A workflow for fragment-based drug discovery using s-MPD.

Pharmaceutical Formulation

The stability and solubility of a protein-based therapeutic are critical for its efficacy and shelf-life. s-MPD can be used in formulation studies to:

-

Assess Protein Stability: By challenging the protein with a precipitating agent, researchers can gain insights into its conformational stability under different conditions.[8]

-

Develop Stable Formulations: Understanding how a protein behaves in the presence of s-MPD can aid in the selection of excipients that enhance its stability and prevent aggregation in a final drug product.[9]

-

Co-crystal Formation: In the development of small-molecule drugs, the use of chiral co-formers, such as s-MPD, can be explored to create novel crystalline forms (co-crystals) with improved physicochemical properties, such as solubility and stability.[10][11]

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of researchers and scientists in the pharmaceutical industry. Its efficacy as a precipitating agent is well-established, particularly in the realm of protein crystallography. The chirality of s-MPD can influence crystallization outcomes, highlighting the importance of using enantiomerically pure reagents in certain applications. A thorough understanding of its mechanism of action and the systematic application of experimental protocols are key to leveraging the full potential of s-MPD in advancing drug discovery and development.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. An overview on 2‐methyl‐2,4‐pentanediol in crystallization and in crystals of biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H14O2 | CID 5288834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Cryoprotectant Properties of (4S)-2-Methyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

(4S)-2-Methyl-2,4-pentanediol, a chiral diol commonly known as MPD or hexylene glycol, is a versatile organic compound with significant potential as a cryoprotective agent (CPA). While extensively utilized in protein crystallography, its application in the cryopreservation of cells and tissues is an emerging area of interest for researchers and professionals in drug development. This technical guide provides a comprehensive overview of the core cryoprotectant properties of this compound, including its physicochemical characteristics, mechanism of action, and available data on its efficacy and toxicity. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use as a cryoprotectant. These properties influence its interaction with water and biological membranes, ultimately determining its cryoprotective efficacy.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molar Mass | 118.176 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, sweetish | [2] |

| Density | 0.92 g/mL at 20 °C | [2] |

| Melting Point | -40 °C | [2] |

| Boiling Point | 197 °C | [2] |

| Solubility in Water | Miscible | [2] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [2] |

Mechanism of Cryoprotection

The cryoprotective effects of this compound are attributed to several key mechanisms that collectively mitigate cellular damage during freezing and thawing.

-

Inhibition of Ice Crystal Formation: Like other penetrating cryoprotectants, MPD disrupts the hydrogen bonding network of water, thereby lowering the freezing point and increasing the viscosity of the intracellular and extracellular solutions. This hinders the formation and growth of damaging ice crystals.

-

Membrane Stabilization: The amphiphilic nature of MPD allows it to interact with the lipid bilayer of cell membranes. This interaction is thought to stabilize the membrane structure, preventing phase transitions and the formation of pores that can occur at low temperatures.[3]

-

Vitrification: At sufficiently high concentrations, MPD, often in combination with other CPAs, can promote the vitrification of the cellular environment. Vitrification is the solidification of a liquid into a glass-like amorphous state, completely avoiding the formation of crystalline ice.

Figure 1. Conceptual diagram of the cryoprotective mechanisms of this compound.

Quantitative Data on Cryoprotective Efficacy and Toxicity

Quantitative data on the cryoprotective performance of this compound for various cell types is still emerging. Most available information comes from high-throughput screening studies comparing multiple cryoprotectants.

A recent study screened the toxicity of 22 potential cryoprotective agents, including 2-Methyl-2,4-pentanediol (MPD), on a cell line at a concentration of 3 mol/kg at 4°C.[4] While detailed dose-response curves for MPD alone were not provided, the study categorized CPAs based on their toxicity, offering a comparative context.

Table 2: Comparative Toxicity of Selected Cryoprotectants (3 mol/kg at 4°C)

| Cryoprotectant | Cell Viability (relative) | Reference |

| Dimethyl Sulfoxide (DMSO) | High | [4] |

| Ethylene Glycol (EG) | High | [4] |

| Propylene Glycol (PG) | High | [4] |

| 2-Methyl-2,4-pentanediol (MPD) | Moderate | [4] |

| Acetamide (AM) | Low | [4] |

It is important to note that post-thaw cell viability should be assessed not only immediately after thawing but also after a period of culture (e.g., 24-48 hours) to account for delayed cell death such as apoptosis.[5][6]

Experimental Protocols

While specific, optimized protocols for using this compound as a primary cryoprotectant for various cell lines are not widely published, a general protocol can be adapted from standard cryopreservation procedures. The following is a proposed starting point for researchers. It is crucial to optimize concentrations and incubation times for each specific cell type.

General Protocol for Cryopreservation of Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

-

Healthy, sub-confluent culture of adherent cells

-

Complete growth medium

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA or other cell dissociation reagent

-

Cryopreservation medium: Complete growth medium supplemented with Fetal Bovine Serum (FBS) and this compound. A starting point could be 10-20% (v/v) MPD and 10-20% FBS.

-

Sterile cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage dewar

Procedure:

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash the cell monolayer with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Transfer the cell suspension to a conical tube.

-

-

Cell Count and Viability Assessment:

-

Take an aliquot of the cell suspension and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Aim for >90% viability.[1]

-

-

Centrifugation and Resuspension:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

-

Aspirate the supernatant.

-

Gently resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Aliquoting:

-

Dispense 1 mL of the cell suspension into each labeled cryovial.

-

-

Freezing:

-

Place the cryovials into a controlled-rate freezing container.

-

Place the container in a -80°C freezer overnight. This typically achieves a cooling rate of approximately -1°C/minute.

-

-

Long-term Storage:

-

Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

-

Figure 2. Experimental workflow for cryopreserving adherent cells with this compound.

Protocol for Thawing Cryopreserved Cells

Materials:

-

37°C water bath

-

Complete growth medium, pre-warmed to 37°C

-

Sterile conical tube

-

Centrifuge

Procedure:

-

Rapid Thawing:

-

Quickly retrieve a cryovial from liquid nitrogen storage.

-

Immediately place the vial in a 37°C water bath.

-

Gently agitate the vial until only a small ice crystal remains.

-

-

Dilution:

-

Wipe the outside of the vial with 70% ethanol.

-

Slowly transfer the contents of the vial to a conical tube containing 10 mL of pre-warmed complete growth medium.

-

-

Centrifugation:

-

Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

-

-

Resuspension and Culture:

-

Aspirate the supernatant.

-

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a new culture flask.

-

-

Post-Thaw Culture:

-

Incubate the cells under their normal growth conditions.

-

Replace the medium after 24 hours to remove any residual cryoprotectant and dead cells.

-

Signaling Pathways and Molecular Interactions

The precise signaling pathways affected by this compound during cryopreservation are not yet fully elucidated. However, the primary interactions are believed to occur at the molecular level, particularly with water and cellular membranes.

The amphiphilic nature of MPD, possessing both hydrophilic hydroxyl groups and a hydrophobic hydrocarbon backbone, allows it to interact with both the aqueous environment and the nonpolar lipid tails of the cell membrane. This dual interaction is thought to be key to its cryoprotective function. It is hypothesized that MPD molecules insert into the lipid bilayer, thereby altering membrane fluidity and preventing the formation of damaging ice crystals in close proximity to the cell surface.

Figure 3. Logical relationship of the molecular interactions of this compound.

Conclusion and Future Directions

This compound presents a promising alternative to traditional cryoprotectants. Its miscibility with water, relatively low toxicity compared to some other agents, and its ability to interact favorably with cellular membranes make it a strong candidate for further investigation in the field of cryopreservation.

Future research should focus on:

-

Establishing detailed dose-response curves for various cell types to determine optimal, cell-specific concentrations.

-

Investigating the synergistic effects of MPD in combination with other cryoprotectants to develop more effective and less toxic vitrification solutions.

-

Utilizing advanced techniques such as molecular dynamics simulations to further elucidate the precise molecular interactions between MPD and the cell membrane during freezing and thawing.

By addressing these research gaps, the full potential of this compound as a valuable tool in cryopreservation for research, drug development, and regenerative medicine can be realized.

References

- 1. How to Freeze Cells Step by Step | Cryopreservation Protocol Guide [wintoptherapy.com]

- 2. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 3. Cryoprotection of Lipid Membranes for High-Resolution Solid-State NMR Studies of Membrane Peptides and Proteins at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interactions of (4S)-2-Methyl-2,4-pentanediol with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-2-Methyl-2,4-pentanediol (MPD), a chiral diol commonly known as hexylene glycol, is a widely utilized solvent and precipitant in the study of biological macromolecules. Its amphiphilic nature allows it to interact with a diverse range of biomolecules, including proteins, nucleic acids, and lipids, influencing their structure, stability, and function. This technical guide provides a comprehensive overview of the interactions of this compound with these macromolecules, with a focus on its applications in protein crystallization, its effects on enzyme kinetics and protein stability, and its interactions with nucleic acids and lipid membranes. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in structural biology, biochemistry, and drug development.

Interaction with Proteins

The interaction of this compound with proteins is multifaceted, with the most prominent application being in the field of protein crystallography. MPD's ability to promote protein crystallization and stabilize protein structures has made it an invaluable tool for structural biologists.

Role in Protein Crystallization

This compound is a highly effective precipitating agent for protein crystallization. Its mechanism of action involves reducing the solvent-accessible surface area of the protein, which promotes the formation of a crystalline lattice. MPD molecules have been observed to bind to hydrophobic sites on the protein surface, with a particular preference for leucine-rich regions.[1][2][3][4][5] This binding displaces water molecules from the protein's hydration shell, a process that is entropically favorable and contributes to the overall stability of the protein in the crystalline state. The amphiphilic character of MPD allows it to interact with both polar and non-polar regions of the protein, facilitating the formation of crystal contacts.[4][6]

The chirality of MPD can also play a crucial role in protein crystallization. Studies on lysozyme (B549824) have shown that the (R)-enantiomer of MPD leads to more ordered crystals and higher resolution protein structures, indicating a preferential interaction between the protein and this specific enantiomer.[7]

This protocol outlines the steps for crystallizing a protein using this compound as the precipitant via the hanging-drop vapor diffusion method.[1][7][8][9][10]

Materials:

-

Purified protein solution (5-25 mg/mL in a suitable buffer)

-

This compound (as a stock solution, e.g., 50% v/v)

-

Crystallization buffer (e.g., Tris-HCl, HEPES) at a specific pH

-

24-well crystallization plate

-

Siliconized glass cover slips

-

Pipettes and tips

-

Microscope for crystal observation

Procedure:

-

Prepare the Reservoir: In each well of the 24-well plate, pipette 500 µL of the reservoir solution. The reservoir solution typically contains a specific concentration of (4S)-MPD and buffer. A common starting point is 25% (v/v) MPD in 0.1 M buffer.

-

Prepare the Drop: On a clean, siliconized cover slip, pipette a 1-2 µL drop of the purified protein solution.

-

Mix the Drop: To the protein drop, add an equal volume (1-2 µL) of the reservoir solution from the corresponding well. Mix gently by pipetting up and down.

-

Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal to allow for vapor diffusion.

-

Incubate: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Monitor for Crystal Growth: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics of protein folding: methodology, data analysis and interpretation of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on 2‐methyl‐2,4‐pentanediol in crystallization and in crystals of biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Thermodynamics of protein denatured states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Guide to the Safe Handling of (4S)-2-Methyl-2,4-pentanediol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling guidelines for (4S)-2-Methyl-2,4-pentanediol, a chiral diol commonly used in laboratory and industrial applications. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks. This document outlines the substance's key properties, potential hazards, recommended personal protective equipment, and procedures for safe handling, storage, and emergency response.

Substance Identification and Properties

This compound, also known as (4S)-Hexylene Glycol, is an organic compound with the chemical formula C6H14O2.[1][2][3][4][5] It is a colorless, viscous liquid with a mild, sweetish odor.[3][4][5] The (S)-enantiomer is specifically referenced in various biochemical applications, including as a precipitant and cryoprotectant in protein crystallography.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Methyl-2,4-pentanediol is presented in the table below. These properties are essential for understanding its behavior and potential hazards in a laboratory environment.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1][2][3][4][5] |

| Molar Mass | 118.176 g/mol | [1][4][5] |

| Appearance | Colorless, viscous liquid | [3][4][5] |

| Odor | Mild, sweetish | [3][4][5] |

| Melting Point | -40 °C to -50 °C | [3][4][6][7][8] |

| Boiling Point | 197 °C | [3][5][6][7][8] |

| Flash Point | 93 °C to 98.3 °C | [3][5][6][7] |

| Density | 0.92 g/cm³ to 0.925 g/cm³ at 20-25 °C | [3][6][9] |

| Vapor Pressure | 0.05 mmHg to 0.07 hPa at 20 °C | [5][6][9] |

| Solubility in Water | Miscible | [3][4][5][9] |

| Autoignition Temperature | 306 °C | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for 2-Methyl-2,4-pentanediol is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[6][7][8][9][10] |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child.[9] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[6][10] |

| Flammable liquids | 4 | Combustible liquid.[6] |

Note: Classifications may vary slightly between suppliers and regulatory bodies.

The logical relationship of these classifications to the required personal protective equipment and handling procedures is visualized in the following diagram.

Caption: GHS Hazard to PPE Correlation Diagram.

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[6][11][12] |

| Skin | Protective gloves (e.g., Nitrile rubber), lab coat, and impervious clothing. | Gloves should be inspected before use and have a minimum thickness of 0.4 mm.[9][10][11][12] |

| Respiratory | Not typically required with adequate ventilation. For nuisance exposures or in case of inadequate ventilation, use a P95 (US) or P1 (EU EN 143) particle respirator. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[6][10] |

The workflow for selecting the appropriate PPE is illustrated below.

Caption: PPE Selection Workflow.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][10][11]

-

Handle in accordance with good industrial hygiene and safety practices.[6][7] Wash hands thoroughly after handling.[4][9][10][11]

Storage Conditions

-

Keep in a dry, cool, and well-ventilated place.[6][7][10][12]

-

The substance is hygroscopic; protect from moisture.[6][7][11]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][6][9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention.[6][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][10] |

| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[6][10] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4][9][11]

-

Control Ignition Sources: Remove all sources of ignition.[6]

-

Containment: Cover drains to prevent entry into the sewer system.[4][9][11]

-

Absorption: Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[4][6][9][11]

-

Collection and Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal.[4][6][9][11]

-

Decontamination: Clean the affected area thoroughly.

The workflow for handling a chemical spill is outlined in the diagram below.

Caption: Chemical Spill Response Workflow.

Toxicological and Ecological Information

Acute Toxicity

| Route | Species | Value | Source |

| Oral LD50 | Rat | 3,700 mg/kg | [9] |

| Dermal LD50 | Rabbit | 7,900 mg/kg | [9] |

The substance is considered to have low acute oral and dermal toxicity.[3][13]

Ecological Information

This compound is biodegradable and is not expected to bioaccumulate.[5][13] It has low toxicity to aquatic organisms.[13]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[4][12] Do not allow the product to enter drains or waterways.[4][9][11] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[12]

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.

References

- 1. This compound | C6H14O2 | CID 5288834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H14O2 | CID 5288834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2-Methyl-2,4-Pentanediol (USP-NF) pure, pharma grade [itwreagents.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. 2-Methyl-2,4-pentanediol - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. epa.gov [epa.gov]

A Technical Guide to the Synthesis and Industrial Production of 2-Methyl-2,4-pentanediol (Hexylene Glycol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,4-pentanediol (MPD), commonly known as hexylene glycol, is a versatile organic compound with wide-ranging applications as a solvent, surfactant, emulsifier, and chemical intermediate.[1][2][3] Its utility spans numerous industries, including cosmetics, coatings, textiles, and biochemical engineering.[1][2] This guide provides an in-depth overview of the core industrial synthesis route for MPD, which primarily involves a two-step process: the base-catalyzed aldol (B89426) condensation of acetone (B3395972) to form diacetone alcohol (DAA), followed by the catalytic hydrogenation of DAA to yield the final product.[2][4][5][6] This document details the reaction mechanisms, process conditions, and experimental protocols, presenting quantitative data in structured tables and process flows as diagrams for clarity and ease of comparison.

Core Synthesis Pathway

The industrial production of 2-Methyl-2,4-pentanediol is predominantly a continuous two-stage process originating from acetone.[4][5]

-

Stage 1: Aldol Condensation of Acetone. Two molecules of acetone undergo a base-catalyzed aldol condensation to form the intermediate, 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol (DAA).[4][7]

-

Stage 2: Hydrogenation of Diacetone Alcohol. The DAA intermediate is then hydrogenated to produce 2-Methyl-2,4-pentanediol.[2][5][6]

A critical side reaction is the dehydration of DAA to form mesityl oxide (MO).[7] Controlling reaction conditions to favor DAA formation and subsequent hydrogenation while minimizing dehydration is key to achieving high yields of MPD.

Stage 1: Acetone Aldol Condensation to Diacetone Alcohol (DAA)

The self-condensation of acetone is a reversible reaction catalyzed by a base. The process typically utilizes heterogeneous catalysts like basic ion-exchange resins or inorganic bases to facilitate easier separation and minimize waste streams.[4][7]

Key Process Parameters & Performance Data

| Parameter | Value / Condition | Catalyst | Acetone Conversion (%) | DAA Selectivity (%) | Source |

| Temperature | -30°C to 45°C | Amberlyst A26-OH | 10.4 - 11.1 | 85.7 - 98 | [7] |

| Temperature | 56°C (reflux) | Calcium Carbide (CaC₂) | ~85 | ~95 (DAA+MO+IP) | [8] |

| Catalyst Type | Strong basic ion-exchange resin | Amberlyst A26-OH | Varies with temp. | High (favored by low temp.) | [7][9] |

| Catalyst Type | Solid Base Catalyst | MgO/Al₂O₃-Al packing | 20.2 | 100 | [10] |

| Solvent | Water (addition) | Amberlyst A26-OH | - | Increases selectivity | [7] |

Note: Lower reaction temperatures generally favor higher conversion and selectivity towards DAA.[7] The addition of water can also positively impact selectivity and the service life of ion-exchange resin catalysts.[7]

Experimental Protocol: DAA Synthesis via Ion-Exchange Resin (Batch Reactor)

This protocol is adapted from studies on Amberlyst A26-OH catalyzed reactions.[7]

-

Reactor Setup: A stirred batch reactor is charged with acetone.

-

Catalyst Addition: A strongly basic ion-exchange resin (e.g., Amberlyst A26-OH) is added to the acetone. Water may be added to the reaction medium to improve selectivity.

-

Reaction Conditions: The reactor is sealed and cooled to a controlled temperature (e.g., 0°C to 25°C). The mixture is stirred continuously.

-

Monitoring: The reaction progress is monitored over time by taking samples and analyzing them via gas chromatography (GC) to determine acetone conversion and DAA selectivity.

-

Termination & Separation: Upon reaching equilibrium or desired conversion, the reaction is stopped. The solid catalyst is separated from the liquid product mixture by filtration.

-

Purification: The resulting liquid, containing DAA, unreacted acetone, and by-products, is typically purified by distillation.

Stage 2: Hydrogenation of DAA to 2-Methyl-2,4-pentanediol

The hydrogenation of the ketone group in DAA yields MPD. This step requires a robust hydrogenation catalyst, with Raney nickel being a common and effective choice in industrial settings.[11][12][13] The reaction is carried out under elevated hydrogen pressure and temperature.

Key Process Parameters & Performance Data

| Parameter | Value / Condition | Catalyst | DAA Conversion (%) | MPD Selectivity/Yield (%) | Source |

| Temperature | 150°C | Raney Nickel | - | 99% (mass yield) | [5][11][14] |

| H₂ Pressure | 1.9 - 2.0 MPa | Raney Nickel / Ni-Co/SiO₂ | 99.8 | 98.8 (selectivity) | [1] |

| H₂ Pressure | 1.2 - 1.5 MPa | Raney Nickel | - | 86% (yield) | [11] |

| Catalyst | Ni-Co/SiO₂ | 120°C, 2.0 MPa | 99.8 | 98.8 | [1] |

| Catalyst | Raney Nickel | 150°C, 1.9 MPa | >99 | 99 | [5][11][14] |

| Additive | Alkaline Compound (e.g., NaHCO₃) | Raney Nickel | - | Increases yield to 99% | [5][11] |

Experimental Protocol: Hydrogenation of DAA using Raney Nickel

This protocol is based on patented industrial processes.[5][11][14]

-

Catalyst Preparation (Activation): Raney nickel-aluminum alloy is activated by reacting it with a sodium hydroxide (B78521) solution (e.g., 7-11 M NaOH at 58-62°C).[12] The activated catalyst is then washed with distilled water until neutral, followed by ethanol (B145695) washes, and stored under ethanol.[12][15]

-

Reactor Charging: A high-pressure hydrogenation reactor (autoclave) is charged with diacetone alcohol (DAA). An alkaline aid, such as sodium bicarbonate (e.g., 200 ppm), may be added to reduce by-product formation and improve yield.[5][11] The activated Raney nickel catalyst is then added to the reactor.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by vacuum application. Hydrogen is then introduced to raise the pressure (e.g., to 1.9 MPa).[5][14] The reactor is heated to the target temperature (e.g., 150°C) while stirring.[5][14]

-

Monitoring: The reaction is maintained at constant temperature and hydrogen pressure for a set duration (e.g., 4 hours). Progress can be monitored by observing hydrogen uptake.

-

Termination & Separation: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is vented. The solid Raney nickel catalyst is separated from the crude MPD product via filtration.[11]

-

Purification: The crude product is purified by vacuum distillation to separate the high-purity MPD from any remaining reactants, intermediates, or by-products.[11] The final product can achieve a purity of over 99.5%.[5][11]

Industrial Production Workflow

The two stages are integrated into a continuous process in an industrial setting. This involves a series of reactors and separation units designed for high throughput and efficiency.

This workflow illustrates the progression from raw material to the final purified product, including a crucial acetone recycling loop to improve process economics. The separated catalyst from the hydrogenation step is also typically recycled for reuse.[11]

References

- 1. Preparation of 2-Methyl-2,4-pentanediol_Chemicalbook [chemicalbook.com]

- 2. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 3. solventis.net [solventis.net]

- 4. openpr.com [openpr.com]

- 5. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 6. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]

- 9. [PDF] Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]

- 12. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]

- 13. acs.org [acs.org]

- 14. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Influence of (4S)-2-Methyl-2,4-pentanediol on Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-2-Methyl-2,4-pentanediol (MPD), a chiral organic compound, is a widely utilized reagent in the field of protein science, particularly in protein crystallization. Its amphiphilic nature allows it to act as a precipitant, facilitating the formation of protein crystals for structural studies. Beyond its role in crystallization, the effect of (4S)-MPD on protein stability is a subject of significant interest for researchers and professionals involved in drug development and protein formulation. Understanding how this small molecule interacts with proteins and influences their stability is crucial for optimizing experimental conditions, enhancing protein shelf-life, and ensuring the efficacy of protein-based therapeutics. This technical guide provides an in-depth analysis of the effects of (4S)-MPD on protein stability, summarizing available data, detailing experimental protocols, and visualizing key concepts.

Mechanism of Action: How this compound Interacts with Proteins

The interaction of 2-methyl-2,4-pentanediol with proteins is multifaceted, influencing their stability through several mechanisms. Primarily, MPD is known to interact with the hydrophobic regions of proteins. This interaction leads to the displacement of water molecules from the protein's surface, a process that can have significant implications for the protein's conformational stability.[1][2][3]

By binding to hydrophobic patches, MPD reduces the overall solvent-accessible surface area of the protein.[1][2][3] This reduction can favor a more compact protein structure, which is often associated with increased stability. The prevailing view is that MPD is not a strong denaturant; instead, it is suggested to promote protein stabilization through a phenomenon known as preferential hydration.[1][2][3] This is facilitated by the attachment of MPD molecules to the hydrophobic surfaces of the protein.[1][2][3]

Furthermore, the chirality of MPD can play a role in its interaction with proteins. Studies on the crystallization of lysozyme (B549824) in the presence of the (R) and (S) enantiomers of MPD have shown that the (R)-enantiomer can lead to more ordered crystals, suggesting a stereospecific interaction.[4][5] While this study did not provide quantitative data on thermodynamic stability, it highlights the potential for chiral effects to influence protein-cosolvent interactions.

dot

Caption: Interaction of (4S)-MPD with a protein surface.

Quantitative Analysis of Protein Stability in the Presence of (4S)-MPD

The following tables are presented as templates to guide researchers in structuring their data when investigating the effects of (4S)-MPD on a specific protein. These tables should be populated with experimental data obtained using the methodologies outlined in the subsequent section.

Table 1: Effect of (4S)-MPD Concentration on the Thermal Stability of [Protein Name]

| (4S)-MPD Concentration (v/v) | Melting Temperature (Tm) (°C) | Change in Melting Temperature (ΔTm) (°C) |

| 0% (Control) | Value | 0 |

| 5% | Value | Value |

| 10% | Value | Value |

| 20% | Value | Value |

| 30% | Value | Value |

| 40% | Value | Value |

| 50% | Value | Value |

Table 2: Thermodynamic Parameters of [Protein Name] Unfolding in the Presence of (4S)-MPD

| (4S)-MPD Concentration (v/v) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 25°C (kJ/mol) |

| 0% (Control) | Value | Value | Value |

| 25% | Value | Value | Value |

| 50% | Value | Value | Value |

Table 3: Effect of (4S)-MPD on the Aggregation Kinetics of [Protein Name]

| (4S)-MPD Concentration (v/v) | Aggregation Rate Constant (kagg) (s-1) | Lag Time (tlag) (s) |

| 0% (Control) | Value | Value |

| 10% | Value | Value |

| 25% | Value | Value |

| 50% | Value | Value |

Experimental Protocols for Assessing Protein Stability

To quantitatively assess the impact of (4S)-MPD on protein stability, a variety of biophysical techniques can be employed. The following section details the methodologies for three key experiments: Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Thermal Shift Assay (TSA).

dot

Caption: General workflow for assessing protein stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat capacity of a protein as a function of temperature. This allows for the determination of the melting temperature (Tm), the enthalpy (ΔH), and the entropy (ΔS) of unfolding.

Methodology:

-

Sample Preparation:

-

Dialyze the purified protein extensively against the desired buffer to ensure a matched buffer for the reference cell.

-

Prepare a series of protein samples at a constant concentration (typically 0.1-2 mg/mL) containing varying concentrations of (4S)-MPD (e.g., 0-50% v/v).

-

Prepare a corresponding set of reference solutions containing the same buffer and (4S)-MPD concentrations but without the protein.

-

-

Instrument Setup:

-

Set the starting temperature of the scan to at least 20°C below the expected Tm and the final temperature to at least 20°C above the Tm.

-

Select an appropriate scan rate, typically between 60-90 °C/hour for proteins.

-

-

Data Acquisition:

-

Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.

-

Perform a buffer-buffer baseline scan before and after the sample scans to ensure instrument stability and for accurate baseline subtraction.

-

Run the temperature scan for each protein sample.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm, ΔH, and ΔS.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.

Methodology:

-

Sample Preparation:

-

Prepare protein samples in a CD-compatible buffer (low absorbance in the far-UV region) at a suitable concentration (typically 0.1-0.5 mg/mL).

-

Add varying concentrations of (4S)-MPD to the protein samples.

-

-

Instrument Setup:

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

-

Set the instrument to monitor the CD signal at a wavelength sensitive to changes in secondary structure (e.g., 222 nm for α-helical proteins).

-

-

Data Acquisition:

-

Equilibrate the sample at the starting temperature.

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) and record the CD signal at regular intervals.

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

Fit the resulting sigmoidal curve to a denaturation model to determine the Tm.

-

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine protein melting temperatures. It relies on a fluorescent dye that binds to exposed hydrophobic regions of a protein as it unfolds, leading to an increase in fluorescence.[6][7][8][9]

Methodology:

-

Sample Preparation:

-

In a 96-well or 384-well PCR plate, prepare reactions containing the protein (typically at a final concentration of 1-5 µM), the fluorescent dye (e.g., SYPRO Orange), and varying concentrations of (4S)-MPD in a suitable buffer.

-

-

Instrument Setup:

-

Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

-

Set up a temperature ramp from a starting temperature below the Tm to a final temperature above the Tm, with fluorescence readings taken at small temperature increments (e.g., 0.5-1°C).

-

-

Data Acquisition:

-

Place the plate in the instrument and run the melt curve program.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The Tm is determined as the temperature at the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the curve.

-

Visualization of the Proposed Mechanism of Protein Stabilization by (4S)-MPD

The stabilizing effect of (4S)-MPD can be conceptualized as a shift in the equilibrium between the native (folded) and unfolded states of a protein. By interacting favorably with the native state or destabilizing the unfolded state, (4S)-MPD can increase the overall stability of the protein.

dot

Caption: Proposed protein stabilization by (4S)-MPD.

Conclusion

This compound is a valuable tool in protein science, and its effects on protein stability are of considerable importance. The primary mechanism of interaction involves the binding of MPD to hydrophobic regions on the protein surface, leading to the displacement of water and a reduction in the solvent-accessible surface area. This can result in the stabilization of the protein's native conformation, likely through a process of preferential hydration.